molecular formula C30H50O4 B1250944 Iridobelamal A

Iridobelamal A

Cat. No. B1250944
M. Wt: 474.7 g/mol
InChI Key: KVTCHSWVSFQOTP-BTUOOTBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iridobelamal A is a natural product found in Iris domestica and Iris tectorum with data available.

Scientific Research Applications

1. Anticancer Potential

Iridobelamal A has been identified as a compound with significant anticancer potential. Studies have shown that it, along with other iridals isolated from Iris tectorum and Belamcanda chinensis, demonstrates activity against human promyelocytic leukemia (HL-60) cells. This suggests a potential role in developing new anticancer treatments (Takahashi et al., 2000). Further research supports this application, as iridobelamal A and other compounds from Iris tectorum have shown cytotoxic effects against various human cancer cell lines, indicating their potential use in chemotherapy (Fang et al., 2008).

2. Anti-Inflammatory Effects

Iridobelamal A has been identified to have significant anti-inflammatory effects. A study on compounds from Belamcanda chinensis highlighted that iridobelamal A, along with other iridal-type triterpenoids, displayed notable anti-inflammatory effects by suppressing the expressions of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 cells (Kim et al., 2021).

3. Pharmacokinetic Properties

Iridoids, the class of compounds to which iridobelamal A belongs, have been extensively studied for their pharmacokinetic properties. These studies help in understanding how iridoids behave in terms of absorption, distribution, metabolism, and excretion, which is crucial for their development and utilization in pharmacological applications (Wang et al., 2020).

properties

Product Name

Iridobelamal A

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(2E)-2-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxypropyl)-3-[(3E,7E)-5-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dimethylcyclohexylidene]propanal

InChI

InChI=1S/C30H50O4/c1-22(2)11-8-12-23(3)15-16-28(33)24(4)13-9-18-29(6)27(14-10-20-31)26(25(5)21-32)17-19-30(29,7)34/h11,13,15,21,27-28,31,33-34H,8-10,12,14,16-20H2,1-7H3/b23-15+,24-13+,26-25+/t27-,28?,29+,30+/m1/s1

InChI Key

KVTCHSWVSFQOTP-BTUOOTBZSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC(/C(=C/CC[C@]1([C@@H](/C(=C(\C)/C=O)/CC[C@]1(C)O)CCCO)C)/C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC(C(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)O)C)C

synonyms

iridobelamal A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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